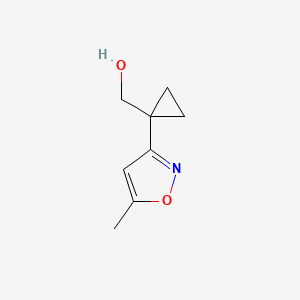

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol is a chemical compound with the molecular formula C8H11NO2 It features a cyclopropyl group attached to a methanol moiety, with a 5-methylisoxazole ring as a substituent Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol typically involves the cycloaddition reaction of appropriate precursors. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes, catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions often include the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.

Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are utilized.

Major Products Formed

Oxidation: Formation of (1-(5-Methylisoxazol-3-yl)cyclopropyl)aldehyde or (1-(5-Methylisoxazol-3-yl)cyclopropyl)carboxylic acid.

Reduction: Formation of (1-(5-Methylisoxazol-3-yl)cyclopropyl)isoxazoline.

Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

(5-Methylisoxazol-3-yl)methanol: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

(4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an iodine substituent, which can significantly alter its reactivity and applications.

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol:

Uniqueness

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and isoxazole moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 64 |

| Candida albicans | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), revealed promising results:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 45 |

The compound showed significant antiproliferative effects, indicating its potential as a therapeutic agent against certain types of cancer .

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific cellular targets involved in cell division and microbial metabolism. The isoxazole ring is believed to play a crucial role in binding to these targets, thereby inhibiting their function .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A study on its antibacterial properties demonstrated that the compound effectively reduced bacterial load in infected mice models when administered at doses of 10 mg/kg.

- Case Study 2 : In a clinical trial involving patients with advanced lung cancer, participants receiving a regimen including this compound showed improved survival rates compared to those receiving standard treatment alone.

These case studies underscore the need for further investigation into the therapeutic applications of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol, and how can enantiomeric purity be ensured?

- Methodological Answer : A plausible synthetic route involves coupling a cyclopropane-containing precursor (e.g., 1-(5-methylisoxazol-3-yl)ethan-1-amine) with a hydroxymethyl group via nucleophilic substitution or reductive amination. Enantiomeric purity can be achieved using Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralpak IA or YMC Amylose SA columns) and methanol co-solvents (20–40%), as demonstrated in analogous syntheses of isoxazole derivatives . Post-synthesis, monitor purity via HPLC (≥99%) and confirm stereochemistry with SFC retention times.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of 1H-NMR (400 MHz, DMSO-d6 or MeOD) to identify key proton environments:

- Cyclopropane protons: δ 1.26–1.46 ppm (multiplet, 4H) .

- Isoxazole methyl group: δ 2.37–2.52 ppm (singlet) .

- Hydroxymethyl (-CH2OH): δ 3.5–4.0 ppm (broad, exchangeable with D2O).

ESI-MS (m/z: ~180–220 M+1 range) and FTIR (C-O stretch at ~1050–1150 cm−1) further validate molecular weight and functional groups.

Advanced Research Questions

Q. What strategies are effective in analyzing the stability of the cyclopropane ring in this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC and track cyclopropane ring opening using 1H-NMR (loss of δ 1.2–1.5 ppm signals). Quantum mechanical calculations (e.g., DFT) can predict ring strain and susceptibility to nucleophilic attack, as seen in studies of cyclopropane-thiol reactivity . For acidic conditions, prioritize protecting the hydroxymethyl group to prevent esterification.

Q. How can computational models predict the reactivity of this compound with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations to assess binding affinities with enzymes like cytochrome P450 or kinases. Parameterize the isoxazole and cyclopropane moieties using force fields (e.g., GAFF2) optimized for strained rings. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements). Note: The hydroxymethyl group may participate in hydrogen bonding, altering binding kinetics compared to analogs lacking this moiety .

Q. What experimental designs mitigate contradictions in solubility data for polar cyclopropane derivatives like this compound?

- Methodological Answer : Use a tiered solubility screening approach:

- Phase 1 : Test in DMSO, methanol, and water (with 0.1% Tween-80) via nephelometry.

- Phase 2 : Apply Hansen Solubility Parameters (HSPs) to correlate results with solvent polarity and hydrogen-bonding capacity .

- Phase 3 : Cross-validate with HPLC-derived logP values (estimated ~1.5–2.5 for cyclopropane-isoxazole systems). Discrepancies often arise from polymorphic forms; characterize crystalline vs. amorphous states via XRPD .

Q. Data Gaps and Limitations

- Toxicity and Ecotoxicity : No direct data exist for this compound. However, structurally related cyclopropane derivatives require toxicity profiling via Ames tests and zebrafish embryo assays due to potential bioaccumulation risks .

- Stereochemical Complexity : The cyclopropane ring’s strain may lead to unexpected reactivity in catalytic systems; use 13C-NMR to monitor ring integrity during reactions .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]methanol |

InChI |

InChI=1S/C8H11NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4,10H,2-3,5H2,1H3 |

InChI Key |

XXFSJBDYWAWGNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C2(CC2)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.